molecular formula C12H18N2OS B188354 2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 301321-98-2

2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B188354
M. Wt: 238.35 g/mol
InChI Key: OAPRCRIUXLGPCE-UHFFFAOYSA-N
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Description

2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, or 2-AETCT, is a cyclic organic compound with a structure composed of a nitrogen-containing heterocycle and an amide group. It is a member of the cyclohepta[b]thiophene family of compounds, which are known for their unique physical and chemical properties. 2-AETCT has recently become of interest in the scientific community due to its potential applications in the fields of drug discovery, material science, and biochemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves the condensation of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid with ethylamine, followed by reduction of the resulting imine to form the desired compound.

Starting Materials
2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid, ethylamine, reducing agent (e.g. sodium borohydride)

Reaction
Add ethylamine to 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid in a suitable solvent (e.g. ethanol) and heat the mixture to reflux for several hours to form an imine intermediate., Cool the reaction mixture and add a reducing agent (e.g. sodium borohydride) to reduce the imine to the desired compound, 2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide., Isolate the product by filtration or chromatography and purify as necessary.

Mechanism Of Action

The exact mechanism of action of 2-AETCT is still not fully understood. However, it has been suggested that 2-AETCT binds to proteins, enzymes, and other biomolecules, leading to changes in their structure and function. Additionally, 2-AETCT has been found to interact with metal ions, leading to the formation of chelates.

Biochemical And Physiological Effects

2-AETCT has been found to have a wide range of biochemical and physiological effects. In particular, 2-AETCT has been found to possess anti-inflammatory, anti-fungal, and anti-bacterial properties. Additionally, 2-AETCT has been found to act as a chelating agent and a catalyst, as well as a fluorescent probe.

Advantages And Limitations For Lab Experiments

The main advantages of working with 2-AETCT in the lab are its low cost, ease of synthesis, and wide range of potential applications. However, there are some limitations to working with 2-AETCT in the lab. In particular, 2-AETCT is a hazardous chemical and should be handled with caution. Additionally, the exact mechanism of action of 2-AETCT is still not fully understood, making it difficult to predict its effects.

Future Directions

There are many potential future directions for research on 2-AETCT. These include further exploration of its potential applications in drug discovery, material science, and biochemistry. Additionally, further research on the mechanism of action of 2-AETCT could lead to a better understanding of its effects and potential uses. Additionally, further research on the synthesis of 2-AETCT could lead to more efficient and cost-effective methods. Finally, further research on the safety and toxicity of 2-AETCT could lead to the development of safer and more effective drugs and materials.

Scientific Research Applications

2-AETCT has been studied for its potential applications in the fields of drug discovery, material science, and biochemistry. In drug discovery, 2-AETCT has been found to possess anti-inflammatory, anti-fungal, and anti-bacterial properties, making it a promising candidate for the development of new drugs. In material science, 2-AETCT has been studied for its potential use in the development of new polymers and nanomaterials. In biochemistry, 2-AETCT has been studied for its potential use as a fluorescent probe, as well as its ability to act as a chelating agent or a catalyst.

properties

IUPAC Name

2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-2-14-12(15)10-8-6-4-3-5-7-9(8)16-11(10)13/h2-7,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPRCRIUXLGPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(SC2=C1CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389337
Record name 2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

CAS RN

301321-98-2
Record name 2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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